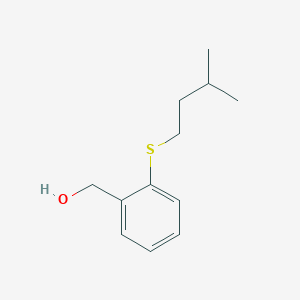

2-iso-Pentylthiobenzyl alcohol

Description

2-iso-Pentylthiobenzyl alcohol (IUPAC name: [2-(3-methylbutylthio)phenyl]methanol) is a sulfur-containing benzyl alcohol derivative. Its structure comprises a benzyl alcohol moiety (C₆H₅CH₂OH) with an iso-pentylthio (-S-(CH₂)₂CH(CH₃)) substituent at the ortho (2-) position of the aromatic ring. The compound’s molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.34 g/mol. The thioether (sulfur) group distinguishes it from oxygenated benzyl ethers, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

[2-(3-methylbutylsulfanyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-10(2)7-8-14-12-6-4-3-5-11(12)9-13/h3-6,10,13H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEMAQHLYRSKAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Pentylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of benzyl chloride with iso-pentylthiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}5\text{H}{11}\text{SH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{S}\text{C}5\text{H}{11} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of 2-iso-Pentylthiobenzyl alcohol may involve more efficient catalytic processes. For example, the use of phase-transfer catalysts can enhance the reaction rate and yield. Additionally, continuous flow reactors can be employed to optimize the reaction conditions and scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl alcohol group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

-

Catalytic Reactions

The compound has been utilized as a catalyst or co-catalyst in various organic reactions. For instance, thiol compounds like 2-iso-Pentylthiobenzyl alcohol can facilitate oxidation reactions, leading to the formation of valuable products such as benzothiazoles and other sulfur-containing compounds. In one study, thiol dioxygenase was shown to convert primary alcohols into aldehydes, which subsequently reacted to form benzothiazole derivatives . -

Self-Immolative Linkers

2-iso-Pentylthiobenzyl alcohol has been explored as a self-immolative linker in drug delivery systems. The compound's ability to undergo elimination reactions makes it suitable for controlled release applications. For example, studies have demonstrated that benzylic linkers can be employed to release therapeutic agents upon specific stimuli .

Pharmaceutical Applications

The compound's thiol functionality is particularly relevant in pharmaceutical applications. It has been incorporated into formulations aimed at enhancing the solubility and bioavailability of poorly soluble drugs. Research indicates that thiol-functionalized compounds can improve drug delivery systems by facilitating the transport of active pharmaceutical ingredients across biological membranes .

Case Study 1: Oxidation Catalysis

A recent study demonstrated the use of 2-iso-Pentylthiobenzyl alcohol in the selective oxidation of benzyl alcohol to benzoic acid using a novel catalyst system. The results showed high yields (over 90%) and excellent recyclability of the catalyst, indicating the potential for industrial applications in organic synthesis .

Case Study 2: Drug Delivery Systems

In another investigation, 2-iso-Pentylthiobenzyl alcohol was utilized as part of a self-immolative linker system for targeted drug delivery. The study highlighted its effectiveness in releasing anticancer drugs selectively at tumor sites, showcasing its potential for improving therapeutic outcomes while minimizing side effects .

Table 1: Comparison of Catalytic Activities

| Catalyst System | Reaction Type | Yield (%) | Recyclability |

|---|---|---|---|

| WO4@PAF-181 | Oxidation of Benzyl Alcohol | 93 | Excellent |

| 2-iso-Pentylthiobenzyl Alcohol | Self-immolative Drug Release | N/A | N/A |

Table 2: Pharmaceutical Formulations Utilizing Thiols

| Formulation Type | Active Ingredient | Enhancement Method |

|---|---|---|

| Anticancer Drug | Mitomycin C | Self-immolative linker |

| Antipsychotic Drug | Various | Improved solubility via thiols |

Mechanism of Action

The mechanism of action of 2-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This property is exploited in bioconjugation and labeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-iso-Pentylthiobenzyl alcohol with three analogous compounds:

Key Observations:

Polarity and Solubility :

- The thioether group in 2-iso-Pentylthiobenzyl alcohol reduces polarity compared to oxygen-containing analogs (e.g., benzyl alcohol), decreasing water solubility.

- The branched iso-pentyl chain introduces steric hindrance, further lowering solubility compared to linear-chain derivatives .

Thermal Stability :

Reactivity and Functional Group Behavior

- Thioether Reactivity :

The sulfur atom in 2-iso-Pentylthiobenzyl alcohol can undergo oxidation to sulfoxides or sulfones, a pathway less accessible in oxygenated analogs. This property is exploited in synthetic chemistry to create sulfone-containing pharmaceuticals . - Hydroxyl Group : Like other benzyl alcohols, the -OH group participates in esterification and etherification reactions. However, steric effects from the iso-pentylthio group may slow nucleophilic substitution compared to unsubstituted benzyl alcohol.

Biological Activity

2-iso-Pentylthiobenzyl alcohol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, toxicity studies, and potential therapeutic applications.

- Molecular Formula : C_{12}H_{18}OS

- Molecular Weight : 218.34 g/mol

- Structural Characteristics : The compound features a thiol group (-SH) attached to a benzyl alcohol moiety, which may contribute to its biological activity through various interactions with biomolecules.

The biological activity of 2-iso-Pentylthiobenzyl alcohol is primarily attributed to its ability to interact with cellular targets, including enzymes and receptors. The thiol group can participate in redox reactions, influencing oxidative stress pathways and cellular signaling.

Potential Mechanisms:

- Antioxidant Activity : Thiol-containing compounds are known for their ability to scavenge free radicals, potentially reducing oxidative damage in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various physiological processes.

Biological Activity Studies

Recent studies have explored the biological effects of 2-iso-Pentylthiobenzyl alcohol in various contexts:

Table 1: Summary of Biological Activities

Toxicological Assessments

Toxicity studies are crucial for determining the safety profile of any compound. Various assessments have indicated that while 2-iso-Pentylthiobenzyl alcohol shows promise in therapeutic applications, it also possesses certain toxicological risks.

Case Studies:

- Acute Toxicity : In animal models, high doses (≥2000 mg/kg) resulted in lethality and significant adverse effects on liver function.

- Chronic Exposure : Long-term studies indicated no carcinogenic potential; however, mild hepatotoxicity was observed at elevated doses over extended periods.

Case Studies on Therapeutic Applications

Several studies have examined the therapeutic potential of 2-iso-Pentylthiobenzyl alcohol:

Table 2: Therapeutic Applications Explored

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.